Cas no 1261983-30-5 (4-Fluoro-3-(3-nitrophenyl)benzoic acid)
4-Fluoro-3-(3-nitrophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
- 4-fluoro-3-(3-nitrophenyl)benzoic acid
- CS-0209720
- DTXSID80690049
- 1261983-30-5
- MFCD18320435
- [1,1'-Biphenyl]-3-carboxylic acid, 6-fluoro-3'-nitro-
- BS-20359
- 6-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylicacid
- AKOS015888655
- 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
- 4-Fluoro-3-(3-nitrophenyl)benzoic acid
-
- MDL: MFCD18320435
- Inchi: 1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
- InChI Key: SHEKDQWBZBUPQF-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=O)O)C=C1C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 261.04373590g/mol
- Monoisotopic Mass: 261.04373590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 83.1Ų
4-Fluoro-3-(3-nitrophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 218729-1g |
6-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid |
1261983-30-5 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 218729-5g |
6-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid |
1261983-30-5 | 95% | 5g |
£600.00 | 2022-03-01 | |
| TRC | F597260-100mg |
4-Fluoro-3-(3-nitrophenyl)benzoic acid |
1261983-30-5 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | F597260-250mg |
4-Fluoro-3-(3-nitrophenyl)benzoic acid |
1261983-30-5 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | F597260-500mg |
4-Fluoro-3-(3-nitrophenyl)benzoic acid |
1261983-30-5 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | F597260-1g |
4-Fluoro-3-(3-nitrophenyl)benzoic acid |
1261983-30-5 | 1g |
$333.00 | 2023-05-18 | ||
| abcr | AB327611-1 g |
4-Fluoro-3-(3-nitrophenyl)benzoic acid; 97% |
1261983-30-5 | 1 g |
€246.00 | 2023-07-19 | ||
| Alichem | A019118892-5g |
6-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid |
1261983-30-5 | 95% | 5g |
456.00 USD | 2021-05-31 | |
| abcr | AB327611-1g |
4-Fluoro-3-(3-nitrophenyl)benzoic acid, 97%; . |
1261983-30-5 | 97% | 1g |
€246.00 | 2025-02-16 | |
| Ambeed | A700937-1g |
6-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid |
1261983-30-5 | 97% | 1g |
$152.0 | 2024-04-25 |
4-Fluoro-3-(3-nitrophenyl)benzoic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-Fluoro-3-(3-nitrophenyl)benzoic acid
Introduction to 4-Fluoro-3-(3-nitrophenyl)benzoic acid (CAS No. 1261983-30-5)
4-Fluoro-3-(3-nitrophenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261983-30-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a fluoro substituent at the fourth position and a nitrophenyl group at the third position on the benzene ring. Such structural motifs are often exploited in the design of bioactive molecules due to their ability to modulate electronic properties and interact with biological targets.
The significance of 4-Fluoro-3-(3-nitrophenyl)benzoic acid lies in its potential applications as an intermediate in the synthesis of various pharmacologically active agents. The presence of both fluorine and nitro groups introduces distinct chemical functionalities that can be further modified or utilized to develop compounds with specific therapeutic properties. In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors.
Recent studies have highlighted the role of fluorinated benzoic acid derivatives in drug discovery, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. The electron-withdrawing nature of the nitro group and the electron-donating effect of the fluoro group create a balance that can influence the reactivity and selectivity of the compound during synthetic transformations. This makes 4-Fluoro-3-(3-nitrophenyl)benzoic acid a valuable building block for medicinal chemists seeking to design novel therapeutic entities.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The carboxylic acid group at one end of the molecule allows for further functionalization via esterification, amidation, or coupling reactions, while the aromatic ring provides multiple sites for selective substitution. Such flexibility is crucial in drug development, where optimizing pharmacokinetic and pharmacodynamic properties often requires iterative chemical modifications.
In the context of contemporary pharmaceutical research, 4-Fluoro-3-(3-nitrophenyl)benzoic acid has been explored as a precursor for synthesizing molecules targeting specific disease pathways. For instance, its structural framework resembles certain known bioactive scaffolds that have demonstrated efficacy in preclinical models. The nitro group, in particular, has been shown to enhance binding interactions with enzymes and receptors, making it a desirable feature for drug design.
The synthesis of 4-Fluoro-3-(3-nitrophenyl)benzoic acid typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of the fluoro substituent often requires specialized synthetic methodologies, such as halogen exchange reactions or metal-catalyzed cross-coupling processes. Similarly, the attachment of the nitrophenyl group necessitates careful control over reaction conditions to ensure high yield and purity. These synthetic challenges underscore the compound's complexity but also highlight its synthetic utility.
From a computational chemistry perspective, 4-Fluoro-3-(3-nitrophenyl)benzoic acid has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how modifications at different positions on the benzene ring can influence binding affinity and selectivity. Such information is invaluable for guiding experimental efforts in medicinal chemistry and accelerating the discovery process.
The pharmacological potential of this compound has not gone unnoticed by academic researchers and pharmaceutical companies alike. Several groups have reported on derivatives of 4-Fluoro-3-(3-nitrophenyl)benzoic acid that exhibit promising biological activity in vitro and in vivo. These findings suggest that further exploration of this scaffold could yield novel therapeutics with therapeutic potential across multiple disease indications.
In conclusion, 4-Fluoro-3-(3-nitrophenyl)benzoic acid (CAS No. 1261983-30-5) represents a fascinating compound with significant implications for pharmaceutical research. Its unique structural features, synthetic versatility, and potential biological activity make it a compelling subject for further investigation. As our understanding of drug design principles continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
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